3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine
CAS No.: 937626-43-2
Cat. No.: VC21118386
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937626-43-2 |
|---|---|
| Molecular Formula | C11H12F3N |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 3-[[2-(trifluoromethyl)phenyl]methyl]azetidine |
| Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)5-8-6-15-7-8/h1-4,8,15H,5-7H2 |
| Standard InChI Key | XSKYCFKNAZOGIJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CC2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1C(CN1)CC2=CC=CC=C2C(F)(F)F |
Introduction
3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic rings containing nitrogen. The presence of a trifluoromethyl group attached to a phenyl ring adds to its complexity and potential biological activity.
Hydrochloride Salt
The hydrochloride salt of this compound, 3-{[2-(trifluoromethyl)phenyl]methyl}azetidine hydrochloride, has a molecular formula of C11H13ClF3N and a molecular weight of 251.67 g/mol .
Synthesis and Preparation
While specific synthesis methods for 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine are not detailed in the available literature, compounds of similar structures often involve multi-step reactions starting from appropriate precursors such as trifluoromethylbenzene derivatives and azetidine building blocks.
Potential Applications
Given the structural features of 3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine, it may have potential applications in pharmaceuticals or agrochemicals. The trifluoromethyl group is known to enhance the bioavailability and efficacy of drugs by increasing their lipophilicity.
Future Research Directions
Future studies should focus on synthesizing this compound and evaluating its biological activities, including potential anticancer, antifungal, or insecticidal properties. Additionally, exploring its pharmacokinetic properties would be crucial for determining its suitability as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume